N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide - 2034468-70-5

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Catalog Number: EVT-2811266
CAS Number: 2034468-70-5
Molecular Formula: C14H14N4O2S2
Molecular Weight: 334.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It demonstrates desirable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 (21) is a high-affinity irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. [] It displays potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. [] It also exhibits desirable ADME properties and is currently in phase-I clinical trials for mutant EGFR-driven non-small cell lung cancer (NSCLC). []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 (11r) is a specific dual c-Met/Ron kinase inhibitor designed to have preferential binding to the activated kinase conformation. [] It exhibits full inhibition of tumor growth in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. [] Notably, it shows equal potency against a panel of oncogenic activating mutations of c-Met. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor with a 24-fold selectivity for Akt1 over Akt2. [] It demonstrates low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] The National Medical Products Administration (NMPA) has approved the investigational new drug (IND) application for Hu7691. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It was discovered through structure-based drug design efforts that identified a unique "selectivity pocket" for PDE10A inhibitors. [] It is the first reported clinical entry for this mechanism in treating schizophrenia. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds acts as potent and selective monoamine oxidase B (MAO-B) inhibitors. [] They were identified through phenotypic high-throughput screening for compounds that enhance the transcriptional activation of the CRE promoter. [] These compounds show efficacy in rodent memory models and have potential as clinical development candidates for improving memory and cognition. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] Developed using central nervous system multiparameter optimization (CNS MPO) guidelines, it exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentrations in rats. []
  • Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor designed specifically for topical ocular delivery. [] It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. [] Acrizanib is being investigated as a therapy for neovascular age-related macular degeneration. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 (10) is an orally efficacious insulin-like growth factor-1 receptor kinase inhibitor with broad-spectrum in vivo antitumor activity. [] It exhibits improved ADME properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It is a directly acting antagonist and exhibits potent in vivo antiplatelet and antithrombotic activities. [] This compound is significantly more potent in inhibiting ADP-induced platelet aggregation than previously described P2Y12 antagonists. []

Properties

CAS Number

2034468-70-5

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.41

InChI

InChI=1S/C14H14N4O2S2/c1-18-10-12(8-16-18)14-11(4-2-6-15-14)9-17-22(19,20)13-5-3-7-21-13/h2-8,10,17H,9H2,1H3

InChI Key

OZHUVVDKYFHMKL-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.